3-(3-Methoxy-4-hydroxyphenyl)lactic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

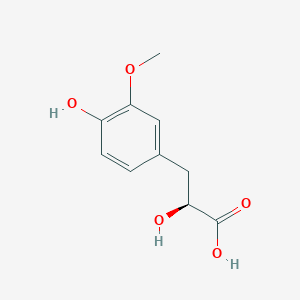

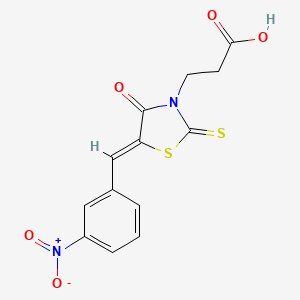

3-(3-Methoxy-4-hydroxyphenyl)lactic acid, also known as Vanillactic acid, is a pair of enantiomers . It is a bacterial metabolite produced by L. murinus in the gut microbiome .

Molecular Structure Analysis

The molecular formula of this compound is C10H12O5 . The exact mass is 212.068473 dalton . The canonical SMILES representation is COC1=C(C=CC(=C1)CC(C(=O)O)O)O .Scientific Research Applications

Metabolite Monitoring and Identification

3-(3-Methoxy-4-hydroxyphenyl)lactic acid, recognized in urine samples from Parkinsonian patients treated with l-DOPA, serves as a crucial metabolite in phenylalanine-tyrosine metabolism studies. The use of high-resolution liquid chromatography, such as the "UV-Analyzer," enables simultaneous investigations of a wide range of metabolites, highlighting the metabolite's importance in monitoring neurological disorders, cancer, and other diseases (Mrochek, Dinsmore, & Ohrt, 1973).

Biomarkers in Cancer Research

Developing precise and reliable methodologies, like ultra-high performance liquid chromatography with fluorescence detection, for determining this compound levels in human urine has been pivotal. These techniques have facilitated the identification of potential cancer biomarkers, offering significant insights into the metabolic alterations in cancer patients compared to healthy individuals (Yang, Liu, & Wan, 2017).

Precursor and Metabolite Analysis in Dopamine Synthesis

The compound plays a role as a major metabolite of L-3,4-dihydroxyphenylalanine (L-dopa) in animals and humans, indicating its significance in studies related to dopamine synthesis and neurological function. Understanding the dynamics of this compound in biological systems aids in elucidating the complex pathways of neurotransmitter production and metabolism (Bartholini, Kuruma, & Pletscher, 1971).

Role in Biotechnological Routes and Chemical Production

Research has explored the utility of lactic acid, a related compound, in synthesizing biodegradable polymers and as a feedstock for green chemistry, highlighting the broader implications of hydroxycarboxylic acids in industrial and biotechnological applications. These insights pave the way for novel chemical productions, like pyruvic acid and lactate ester, from lactic acid derivatives (Gao, Ma, & Xu, 2011).

Safety and Hazards

properties

IUPAC Name |

(2S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8,11-12H,4H2,1H3,(H,13,14)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYIZYRTOYHQRE-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@@H](C(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1R,3R,4S)-2-Azabicyclo[2.2.1]heptan-3-yl]acetic acid;hydrochloride](/img/structure/B2819211.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2819213.png)

![2-(4-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenoxy)acetamide](/img/structure/B2819214.png)

![4-(2,5-dimethoxyphenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2819216.png)

![6,9-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2819218.png)

![2-(8-(4-butylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/no-structure.png)

![4-[(Phenylthio)methyl]benzoic acid](/img/structure/B2819231.png)